sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes a thiazole ring, an oxolan ring, and a bicyclic azabicyclo[420]oct-2-ene core
Properties
Molecular Formula |
C17H18N5NaO6S2 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/q;+1/p-1/b21-10+;/t9-,11+,15+;/m0./s1 |
InChI Key |
QRIBXVGHDLFNNE-BMCBYEKFSA-M |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)[O-].[Na+] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves multiple steps, including the formation of the thiazole ring, the oxolan ring, and the azabicyclo[4.2.0]oct-2-ene core. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. The final product is typically purified using techniques such as crystallization, chromatography, or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate: is similar to other compounds with thiazole and oxolan rings, such as certain cephalosporin antibiotics.
Cephalosporins: These antibiotics share a similar core structure and are known for their broad-spectrum antibacterial activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Sodium (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly referred to as cefovecin sodium, is a semisynthetic cephalosporin antibiotic known for its broad-spectrum antibacterial activity. This compound has been developed to combat various bacterial infections, particularly in veterinary medicine, due to its extended half-life and effectiveness against resistant strains.
Chemical Structure and Properties
The structure of cefovecin sodium features a bicyclic core with multiple functional groups that contribute to its biological activity. The presence of a thiazole moiety is significant as it is often associated with antimicrobial properties. Key structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C16H17N9O5S3 |
| Molar Mass | 511.56 g/mol |
| Solubility | DMSO: 31.25 mg/mL |
| Storage Temperature | 4°C, away from moisture |
Cefovecin sodium acts by inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the formation of peptidoglycan layers essential for bacterial cell wall integrity. This action leads to cell lysis and death, making it effective against both gram-positive and gram-negative bacteria.
Antibacterial Efficacy
Cefovecin sodium exhibits potent antibacterial activity against a range of pathogens:
-
Staphylococcus spp.
- Effective against methicillin-resistant Staphylococcus aureus (MRSA).
-
Streptococcus spp.
- Inhibits growth in various Streptococcus species.
-
Escherichia coli
- Demonstrates activity against certain strains of E. coli.
-
Pasteurella multocida
- Particularly relevant in veterinary applications.
Pharmacokinetics
Cefovecin is characterized by its long half-life, allowing for once-weekly dosing in clinical settings. Its pharmacokinetic profile includes:
- Absorption: Rapidly absorbed after administration.
- Distribution: Widely distributed in tissues.
- Metabolism: Primarily metabolized in the liver.
- Excretion: Excreted via urine and feces.
Clinical Studies
-
Veterinary Applications:
- A study published in the Journal of Veterinary Internal Medicine demonstrated cefovecin's efficacy in treating skin infections in dogs and cats, showing a significant reduction in clinical signs within days of treatment .
- Comparative Studies:
- Resistance Patterns:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
